N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide

Description

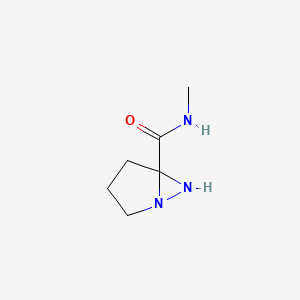

N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is a bicyclic compound featuring a fused 3-membered and 5-membered ring system. Its structure includes two nitrogen atoms at positions 1 and 6, a carboxamide group at position 5, and a methyl substituent on the nitrogen at position 1. Synthesis of its derivatives often involves chiral resolution techniques, such as diastereomeric salt formation with l-ephedrine to isolate enantiomers like (−)-1S,5R,6S and (+)-1R,5S,6R configurations .

Properties

IUPAC Name |

N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-7-5(10)6-3-2-4-9(6)8-6/h8H,2-4H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTDFIMDLUJOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CCCN1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101008616 | |

| Record name | N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101008616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-23-8 | |

| Record name | 1,6-Diazabicyclo(3.1.0)hexane-5-carboxamide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089019238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101008616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The ester group undergoes aminolysis in the presence of excess methylamine, typically in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Elevated temperatures (60–80°C) and prolonged reaction times (12–24 hours) are employed to drive the reaction to completion. The general reaction is:

Optimization and Challenges

Key challenges include competing hydrolysis of the ester and over-alkylation . To mitigate these, anhydrous conditions and controlled stoichiometry (2:1 methylamine-to-ester ratio) are critical. Patent WO2004052857A1 highlights the use of hydroxybenzotriazole (HOBt) as a catalyst to enhance reaction efficiency, achieving yields of 70–85% after purification via silica gel chromatography.

Amide Coupling Using Activation Reagents

This method involves coupling 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid with methylamine using carbodiimide-based activation.

Reagent Selection and Protocol

The carboxylic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) , paired with HOBt or N-hydroxysuccinimide (NHS) . The reaction proceeds in DMF at 0–25°C, as exemplified in WO2004052857A1:

Yield and Scalability

Yields range from 65% to 78%, with scalability limited by the cost of activation reagents. Large-scale implementations often substitute EDC with propylphosphonic anhydride (T3P) due to its lower toxicity and easier workup.

Cyclization Strategies for Bicyclic Framework Formation

Constructing the bicyclo[3.1.0]hexane core concurrently with the carboxamide group offers an alternative route.

Intramolecular Cyclization of Linear Precursors

A linear precursor such as N-methyl-5-(aminomethyl)pyrrolidine-2-carboxamide undergoes cyclization under basic conditions. For example, treatment with potassium tert-butoxide (t-BuOK) in refluxing toluene induces ring closure via elimination:

Photochemical and Thermal Methods

Ultraviolet irradiation or thermal activation (150–200°C) facilitates [2+1] cycloadditions to form the cyclopropane ring. These methods are less common due to side reactions but are noted for stereochemical control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Aminolysis of Ester | 70–85 | ≥95 | High | Moderate |

| Activation Coupling | 65–78 | ≥90 | Moderate | Low |

| Cyclization | 50–65 | ≥85 | Low | High |

Key Observations :

-

Aminolysis is preferred for industrial applications due to straightforward conditions and high yields.

-

Activation coupling suits small-scale synthesis but faces cost barriers.

-

Cyclization methods are niche, reserved for stereospecific applications.

Practical Considerations and Troubleshooting

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles, with conditions varying depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

-

Orexin Receptor Antagonism :

- N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, appetite, and sleep-wake cycles. The modulation of these receptors presents therapeutic opportunities for conditions such as insomnia, obesity, and narcolepsy .

- The compound's efficacy in blocking orexin receptors suggests its potential in treating sleep disorders and cognitive dysfunctions associated with psychiatric disorders .

-

Neurological Disorders :

- Research indicates that the compound may be beneficial in managing various neurological conditions, including dementia and other cognitive impairments. By targeting orexin pathways, it could help restore balance in neurotransmission and improve cognitive function .

- Additionally, its role in modulating feeding behavior through orexin receptor interaction opens avenues for treating eating disorders .

- Cardiovascular Implications :

Several studies have documented the effects of N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide on various biological systems:

- A study published in Cell highlighted the role of orexin antagonists in modulating sleep patterns and their potential use in treating narcolepsy .

- Another investigation focused on the compound's impact on appetite regulation, demonstrating its ability to reduce food intake in animal models .

- Clinical trials are ongoing to assess the efficacy of orexin receptor antagonists in human subjects suffering from insomnia and obesity-related complications.

Mechanism of Action

The mechanism of action of N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The compound’s bicyclic scaffold and substituent effects distinguish it from analogous systems. Key comparisons include:

Table 1: Structural and Conformational Comparison

Research Findings and Implications

- Comparative Reactivity : The Boc-protected 3,6-diazabicyclo[3.1.1]heptane () demonstrates how ring size and protecting groups alter synthetic utility compared to the hexane-based target compound .

Biological Activity

N-Methyl-1,6-diazabicyclo(3.1.0)hexane-5-carboxamide is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework that allows for specific interactions with biological targets, such as enzymes and receptors. The presence of the N-methyl group enhances its reactivity and selectivity in binding interactions.

The compound's mechanism of action primarily involves its interaction with molecular targets within biological systems:

- Enzyme Interaction : It has been reported to modulate enzyme activity by fitting into specific binding sites, which can alter enzyme kinetics and pathways involved in various physiological processes.

- Protein Folding : The compound may influence protein folding and stability, which is crucial for proper cellular function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects, although detailed assays are needed to quantify this activity .

- Cytotoxicity : Some derivatives have shown cytotoxic effects on tumor cell lines, indicating possible applications in cancer therapy .

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Inhibition Study :

- A study assessed the inhibition of specific enzymes by this compound, revealing significant inhibition rates compared to control groups. This suggests its potential as a lead compound for developing enzyme inhibitors.

- Cytotoxicity Evaluation :

- Neuroprotective Mechanism Exploration :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 1,5-Diazabicyclo(3.1.0)hexane | Lacks N-methyl substitution | Lower enzyme inhibition |

| 2-Azabicyclo[3.2.1]octane | Different bicyclic structure | Notable cytotoxicity in tumor models |

| 1,6-Diazabicyclo(4.1.0)heptane | Larger bicyclic framework | Varied pharmacological profiles |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide?

- The synthesis of enantiopure derivatives often involves diastereomeric salt formation with chiral resolving agents like l-ephedrine. For example, enantiomers of related bicyclic carboxamides have been separated using this method, achieving optical activation through recrystallization .

- Key steps include:

- Amidation of methyl esters followed by asymmetric epimination.

- Optimization of solvent polarity and temperature to enhance diastereomeric excess (e.g., ethanol/water mixtures at 0–5°C).

Q. How can the optical purity of synthesized N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide be validated?

- Techniques such as chiral HPLC or polarimetry are critical. For structurally similar compounds, low optical purity (10–12%) was observed initially, necessitating iterative recrystallization and spectroscopic monitoring (NMR, IR) to improve enantiomeric ratios .

Q. What are the primary challenges in scaling up the synthesis of this compound?

- Scalability is hindered by low yields in stereoselective steps (e.g., amidations) and the need for repeated purification. Industrial routes may require continuous flow systems or automated reactors to maintain consistency in reaction conditions (e.g., pH, catalyst loading) .

Advanced Research Questions

Q. How does the stereochemistry of N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide influence its biological activity?

- The 1S,5R,6S enantiomer of related bicyclic carboxamides shows enhanced β-lactamase inhibition due to optimal spatial alignment with enzyme active sites. Molecular docking studies and X-ray crystallography are used to correlate chiral configurations with inhibitory efficacy .

- Methodological approach:

- Compare IC₅₀ values of enantiomers against β-lactamase isoforms (e.g., TEM-1, SHV-1).

- Use kinetic assays to measure binding constants (Kᵢ) and residence times.

Q. What experimental strategies resolve contradictions in reported optical purity data for this compound?

- Discrepancies in optical purity (e.g., 10–12% vs. >90%) may arise from variations in recrystallization solvents or resolving agents. Systematic studies using fractional crystallization in polar aprotic solvents (e.g., DMF/hexane) can optimize enantiomeric excess .

- Advanced analytical methods:

- Circular dichroism (CD) spectroscopy to confirm absolute configuration.

- Dynamic NMR to detect diastereomer interconversion.

Q. How does the bicyclic framework of this compound enhance its stability as a β-lactamase inhibitor?

- The rigid bicyclo[3.1.0]hexane scaffold reduces conformational flexibility, improving binding to enzyme active sites. Stability under physiological conditions (pH 7.4, 37°C) can be assessed via:

- Accelerated degradation studies (e.g., thermal stress at 60°C).

- Mass spectrometry (LC-MS) to track hydrolysis products .

Q. What computational tools are used to predict the reactivity of N-Methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in biological systems?

- Density functional theory (DFT) calculations model reaction pathways (e.g., nucleophilic attack by serine β-lactamases).

- Molecular dynamics (MD) simulations predict binding modes and residence times in enzyme pockets .

Methodological Notes

- Data Analysis : Use multivariate regression to correlate reaction conditions (solvent, catalyst) with yield and purity.

- Comparative Studies : Benchmark against structurally related inhibitors (e.g., avibactam) to evaluate competitive efficacy .

- Safety Protocols : Handle intermediates with tert-butyloxycarbonyl (Boc) protecting groups under inert atmospheres to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.